Cafedrine

Cafedrine Theodrenaline Maternal Tachycardia

Cafedrine (CAS 14535-83-2), also known as norephedrinoethyltheophylline, is a synthetic sympathomimetic amine that is chemically a covalent linkage of norephedrine to the phosphodiesterase (PDE) inhibitor theophylline. It is primarily used in Germany, in a fixed 20:1 combination with theodrenaline (Akrinor®), for the acute management of arterial hypotension, particularly in perioperative settings.

Molecular Formula C18H23N5O3
Molecular Weight 357.4 g/mol
CAS No. 14535-83-2
Cat. No. B087544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCafedrine
CAS14535-83-2
Synonyms7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline
cafedrine
cafedrine hydrochloride
norephendrinetheophylline
norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome
Molecular FormulaC18H23N5O3
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3
InChIKeyUJSKUDDDPKGBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cafedrine (CAS 14535-83-2) for Procurement: A Dual Sympathomimetic/PDE-Inhibitor Antihypotensive Agent


Cafedrine (CAS 14535-83-2), also known as norephedrinoethyltheophylline, is a synthetic sympathomimetic amine that is chemically a covalent linkage of norephedrine to the phosphodiesterase (PDE) inhibitor theophylline [1]. It is primarily used in Germany, in a fixed 20:1 combination with theodrenaline (Akrinor®), for the acute management of arterial hypotension, particularly in perioperative settings [2]. This unique structure imparts a dual mechanism of action involving both direct and indirect sympathomimetic activity and PDE inhibition, distinguishing it from conventional vasopressors [3].

Why Cafedrine Cannot Be Interchanged with Standard Vasopressors Like Ephedrine or Noradrenaline


The unique covalent linkage in cafedrine between a sympathomimetic amine (norephedrine) and the PDE inhibitor theophylline creates a pharmacodynamic profile that cannot be replicated by simple mixtures of sympathomimetics. In vitro evidence demonstrates that cafedrine-based formulations increase cardiac contractile force via a combination of β1-adrenoceptor agonism and PDE inhibition, without causing vasoconstriction of human internal mammary artery [1]. This contrasts sharply with agents like ephedrine, an indirect sympathomimetic associated with higher incidence of tachycardia [2], and noradrenaline, a potent vasoconstrictor [3]. Consequently, in-class substitution with a standard vasopressor would result in a fundamentally different hemodynamic outcome, specifically impacting heart rate stability, cardiac index, and vascular resistance.

Cafedrine/Theodrenaline (Akrinor®) Quantitative Differentiation vs. Ephedrine and Noradrenaline


Superior Heart Rate Stability: C/T vs. Ephedrine in Cesarean Section

In a pharmacometric analysis of the HYPOTENS study comparing cafedrine/theodrenaline (C/T) to ephedrine for spinal anesthesia-induced hypotension during cesarean section, the maximum maternal heart rate (MAXHR) was significantly lower with C/T. The model estimated MAXHR was 15% higher after ephedrine administration compared to C/T (p < 0.001) [1]. This aligns with clinical results from the same trial showing a significantly higher incidence of tachycardia (HR ≥ 100 bpm) with ephedrine (P < 0.01) [2].

Cafedrine Theodrenaline Maternal Tachycardia Ephedrine Cesarean Section Hemodynamics

Improved Neonatal Acid-Base Status with C/T vs. Ephedrine in Obstetric Anesthesia

The HYPOTENS study, which directly compared C/T and ephedrine, revealed a more favorable neonatal acid-base profile following C/T treatment. The base deficit and lactate values in umbilical arterial blood were significantly greater in newborns whose mothers received ephedrine (P < 0.01) [1]. A subsequent pharmacometric analysis confirmed that higher maternal MAXHR, a characteristic of ephedrine treatment, was correlated with lower neonatal base excess (BE), suggesting that the lower maternal peak heart rate associated with C/T offers a physiological benefit to the neonate [2].

Cafedrine Theodrenaline Fetal Acidosis Neonatal Outcome Ephedrine Cesarean Section

Faster Onset and Greater Hemodynamic Efficacy Reduces Need for Rescue Boluses: C/T vs. Ephedrine

In the HYPOTENS study, the onset of blood pressure stabilization was significantly faster and the effect more pronounced with C/T compared to ephedrine (P < 0.0001) [1]. This superior hemodynamic profile translated into a significantly reduced need for additional vasopressor boluses. Patients receiving C/T required substantially fewer rescue boluses than those treated with ephedrine (P < 0.01), suggesting greater and more sustained effectiveness [1].

Cafedrine Theodrenaline Onset of Action Hypotension Anesthesia Rescue Medication

Inotropic Selectivity Without Vasoconstriction: A Unique Pharmacodynamic Profile vs. Noradrenaline and Ephedrine

In vitro studies on human atrial myocardium demonstrate that AkrinorTM (a 20:1 mixture of cafedrine/theodrenaline) increases contractile force with an EC50 of 41 ± 3 mg/l via β1-adrenoceptor agonism and PDE inhibition, achieving an effect size comparable to high calcium concentrations [1]. Crucially, at clinically relevant concentrations (4.2–168 mg/l), AkrinorTM did not constrict human internal mammary artery rings, and instead shifted the noradrenaline concentration-response curve rightward (-logEC50 from 6.18 ± 0.08 to 5.23 ± 0.05 M), indicating an α-adrenoceptor antagonistic or PDE-inhibitory effect [1]. This contrasts with noradrenaline, a direct vasoconstrictor, and ephedrine, which is associated with variable vascular effects.

Cafedrine Akrinor Inotropy Vasoconstriction Myocardium Mammary Artery Pharmacodynamics

Hypothesized Superiority in Increasing Cardiac Index: C/T vs. Noradrenaline (HERO Study Design)

The upcoming HERO study (DRKS00028589) is a randomized, parallel-group trial designed to compare C/T against noradrenaline (NA) for intraoperative hypotension. The study design hypothesizes non-inferiority of C/T for maintaining mean arterial pressure (MAP 90 mmHg) during continuous infusion, and crucially, postulates the superiority of C/T over NA in increasing cardiac index during the initial bolus phase [1]. This design is based on the rationale that C/T's dual mechanism of positive inotropy and PDE inhibition would lead to a greater increase in cardiac output compared to NA, which primarily increases afterload via vasoconstriction.

Cafedrine Theodrenaline Noradrenaline Cardiac Index Intraoperative Hypotension HERO Study

Procurement-Driven Application Scenarios for Cafedrine Based on Validated Evidence


First-Line Agent for Hypotension Management in Elective Cesarean Sections

C/T provides a dual advantage of effective blood pressure stabilization with a significantly lower risk of maternal tachycardia and improved neonatal acid-base status compared to ephedrine [1]. Its faster onset and sustained effect also minimize the need for rescue boluses, simplifying clinical workflow [1]. This makes C/T a preferable stock item for obstetric anesthesia carts.

Cardiac Anesthesia Agents Requiring Inotropic Support Without Afterload Increase

In procedures such as coronary artery bypass grafting (CABG), the selective inotropic effect of C/T on human atrial myocardium, without constricting arterial grafts like the internal mammary artery, offers a targeted approach to managing hypotension [2]. This profile is ideal for procurement in cardiothoracic theaters where maintenance of graft patency and coronary perfusion is critical.

Clinical Trials Investigating Cardiac Index-Focused Hemodynamic Resuscitation

The HERO study's design [3] positions C/T as a prime candidate for clinical trials comparing resuscitation strategies that prioritize cardiac output (cardiac index) over pure vasoconstriction. Research organizations should procure GMP-grade cafedrine for studies exploring goal-directed hemodynamic therapy in high-risk surgical patients.

Quote Request

Request a Quote for Cafedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.